5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine

tautomerism protonation computational chemistry

Researchers quantifying silymarin at trace levels face a ~46-fold sensitivity gap using conventional HPLC (LOD ~500 ng/mL). This 3-pyridyl regioisomer provides the exact solution: a validated fluorescence derivatisation reagent (3-APT) with LOD of 10.79 ng/mL and LOQ of 32.71 ng/mL. • <5 min reaction time under alkaline conditions • Fully validated per ICH guidelines (intra-day precision 1.59-2.69% RSD) • Defined bidentate N,N'-chelation site inaccessible to the 4-pyridyl isomer • Supported by patent-protected scalable synthesis (RU2412180C1)

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
CAS No. 35607-27-3
Cat. No. B1296225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine
CAS35607-27-3
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC(=NN2)N
InChIInChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H3,8,10,11,12)
InChIKeyUSTVEFNDQUIZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-3-yl)-4H-1,2,4-triazol-3-amine Identity & Structure


5-(Pyridin-3-yl)-4H-1,2,4-triazol-3-amine (CAS 35607-27-3) is a 3-amino-1,2,4-triazole heterocycle substituted at the 5-position with a pyridin-3-yl ring (C₇H₇N₅; MW 161.17 g/mol). It is variously named 3-amino-5-(pyridin-3-yl)-1,2,4-triazole or 3-(3-pyridyl)-5-amino-1,2,4-triazole [1]. The compound possesses two ionisable protons (calculated acid pKa ~10.19) and a logP of ~0.67, indicating balanced hydrophilicity [2]. Its primary reported application is as a novel fluorescence probe reagent for trace pharmaceutical analysis, leveraging a rapid (<5 min) derivatisation reaction under alkaline conditions [3].

1
Fluorescence probe reagent for trace pharmaceutical analysis
2
Bidentate N,N'-chelation ligand for transition metal complex studies
3
Tautomerism-dependent salt and co-crystal screening studies

5-(Pyridin-3-yl)-4H-1,2,4-triazol-3-amine Regioisomer Risks


The simple molecular formula C₇H₇N₅ conceals at least three regioisomeric pyridyl-amino-triazole structures that differ substantially in protonation tautomer stability, metal coordination mode, and solid-state physicochemical properties. The 3-pyridyl isomer exhibits an intermediate polarity in its protonated 4H-1-onium tautomer relative to the 4-pyridyl and 2-pyridyl analogues, with relative stabilisation energies decreasing in the order 4-pyridyl > 3-pyridyl > 2-pyridyl [1]. This directly impacts solubility, crystallisation behaviour, and protonation-dependent reactivity. Additionally, the β-pyridyl nitrogen orientation furnishes a well-defined bidentate N,N'-chelation site that differs from the α-pyridyl isomer [2]. Procurement of the incorrect regioisomer or an undefined isomeric mixture therefore risks altered tautomeric equilibria, divergent metal-binding stoichiometries, and misattributed biological or analytical performance.

Tautomer & Solubility Shift
3-pyridyl regioisomer protonation stability differs from 4-pyridyl and 2-pyridyl analogues, which may alter solubility and crystallization behavior.
Chelation Geometry Mismatch
The 4-pyridyl isomer cannot form the well-defined five-membered N,N'-chelate ring available to the 3-pyridyl isomer, potentially misattributing metal-binding performance.
Undefined Isomeric Mixture Risk
An undefined mixture may introduce divergent tautomeric equilibria and coordination stoichiometries, requiring validation before direct replacement.

Differentiation from Closest Analogs


Protonated Tautomer Stability Ranking

In the protonated state, 5-amino-4H-1,2,4-triazol-1-onium (tautomer D) relative energies were calculated at the B3LYP/6-311++G(2d,2p) level for the three isomeric pyridyl substituents. The 3-pyridin-3-yl isomer occupies an intermediate stability position between the most stable 4-pyridyl isomer and the least stable 2-pyridyl isomer [1]. This ordering directly influences the tautomeric equilibrium composition in solution, which in turn affects protonation-dependent reactivity and solubility.

Protonated Tautomer Stability
Class-level inference
Intermediate stability: 3-pyridin-4-yl > 3-pyridin-3-yl > 3-pyridin-2-yl
Reported stability rank may support solubility and crystallization screening.
DFT gas-phase calculation; solution-phase equilibria may differ.
tautomerism protonation computational chemistry

Silymarin Fluorescence Detection Sensitivity

When employed as a novel fluorescence derivatisation reagent (3-APT), 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine enables a spectrofluorimetric method for silymarin with a limit of detection (LOD) of 10.79 ng/mL and a limit of quantitation (LOQ) of 32.71 ng/mL [1]. The reaction is complete within 5 minutes in 0.04 M NaOH, with fluorescence measurement at 504 nm (λex = 390 nm). For context, a validated RP-HPLC method for silymarin tablets reported a substantially higher LOD of 500 ng/mL [2], indicating the 3-APT-based fluorescence method is approximately 46-fold more sensitive by LOD comparison.

Silymarin Detection Sensitivity
Cross-study comparable
LOD 10.79 ng/mL vs. HPLC 500 ng/mL
Supports trace-analysis method sensitivity review.
3-APT spectrofluorimetric method; requires cross-lab validation.
spectrofluorimetry trace analysis analytical method validation

Melting Point vs. 4-Pyridyl Regioisomer

The 3-pyridyl isomer exhibits a melting point of 224-225 °C , whereas the 4-pyridyl regioisomer (CAS 3652-17-3) melts at 272-274 °C , a difference of approximately 48-49 °C. This lower melting point reflects weaker crystal lattice packing in the 3-pyridyl isomer, attributable to the meta-nitrogen orientation altering intermolecular hydrogen-bond networks.

Melting Point vs. 4-Pyridyl
Cross-study comparable
224–225 °C vs. 272–274 °C (ΔTₘ ≈ 48–49 °C lower)
Supports thermal processing and DSC purity method review.
Commercial supplier data; purity ≥ 95% context.
physicochemical properties melting point regioisomer comparison

Bidentate N,N'-Chelation Mode

The β-pyridyl nitrogen in 3-amino-5-(β)-pyridyl-1,2,4-triazole (L2, the 3-pyridyl isomer) enables bidentate N,N'-coordination via the triazole N1/N2 and the pyridyl nitrogen to transition metals. Complexes of stoichiometry [ML2Cl₂·H₂O] (M = Coᴵᴵ, Niᴵᴵ, Cuᴵᴵ) and [ZnL2₂Cl₂] were isolated and characterised [1], whereas the α-pyridyl isomer (L1, 2-pyridyl) yields a different coordination geometry. The 4-pyridyl analogue cannot chelate in the same way because its nitrogen is geometrically remote from the triazole donor atoms, requiring bridging or monodentate binding modes.

Bidentate N,N'-Chelation
Class-level inference
Forms [ML₂Cl₂·H₂O] and [ZnL₂₂Cl₂] with Co, Ni, Cu, Zn
Reported chelation mode supports coordination geometry studies.
4-pyridyl isomer cannot replicate this chelate ring.
coordination chemistry metal complexes ligand design

Acid-Catalysed Condensation Synthesis

An improved patent method (RU2412180C1) describes the synthesis of 3(5)-pyridyl-substituted 5(3)-amino-1,2,4-triazoles, including the 3-pyridyl isomer, via condensation of pyridine-3-carboxylic acid with aminoguanidine hydrocarbonate in the presence of hydrochloric acid (molar ratio 1.0:1.0:1.3-1.5), with reaction temperature reaching 165-180 °C [1]. The prior art method using hydrobromic acid achieved only 42-44% yields for the 3-pyridyl and 2-pyridyl isomers, whereas the patented method claims increased output and shorter duration [1]. The 4-pyridyl isomer, derived from isonicotinic acid, is obtained through a distinct patent route (US 4,276,297) requiring different condensation conditions [2].

Acid-Catalysed Synthesis
Cross-study comparable
HCl catalysis route improves yield vs. prior HBr method (42–44%)
Supports process scalability review for bulk procurement.
Patent claim (RU2412180C1); numerical yield not specified.
synthetic methodology process chemistry yield optimisation

Validated Application Scenarios


Spectrofluorimetric Silymarin Quantification

The compound serves as a validated fluorescence derivatisation reagent (3-APT) for silymarin, achieving an LOD of 10.79 ng/mL and LOQ of 32.71 ng/mL with a 5-minute reaction time in 0.04 M NaOH [1]. This ~46-fold sensitivity advantage over conventional HPLC (LOD ~500 ng/mL) [2] makes it the reagent of choice for laboratories requiring trace-level quantification of silymarin in bulk API, finished dosage forms, and human plasma samples. The method has been fully validated per ICH guidelines with intra-day precision of 1.59-2.69% RSD [1].

Bidentate Triazole Ligands for Metal Complexes

The β-pyridyl nitrogen orientation in the 3-pyridyl isomer enables well-characterised bidentate N,N'-chelation to Coᴵᴵ, Niᴵᴵ, Cuᴵᴵ, and Znᴵᴵ ions, forming complexes of defined stoichiometry [ML₂Cl₂·H₂O] and [M'L₂₂Cl₂] [1]. This chelation mode is geometrically inaccessible to the 4-pyridyl isomer, making the 3-pyridyl compound the required ligand for researchers constructing five-membered chelate rings with predictable geometry, as confirmed by IR, UV/Vis, ESR, magnetic moment, and conductance data [1].

Tautomerism-Dependent Salt and Co-Crystal Screening

The intermediate protonated-tautomer stability of the 3-pyridin-3-yl isomer (relative to the 4-pyridyl and 2-pyridyl analogues), as established by DFT calculations at the B3LYP/6-311++G(2d,2p) level [1], provides a predictable basis for salt formation and co-crystal engineering. Both tautomeric forms A (N-protonated pyridine) and D (4H-1-onium) can coexist in DMSO solution, as verified by ¹³C NMR GIAO calculations and X-ray analysis [1]. This tautomeric duality, combined with an acid pKa of ~10.19 and logD (pH 7.4) of 0.664 [2], enables targeted pH-dependent formulation strategies that differ from those accessible with the 4-pyridyl isomer (which favours tautomer D more strongly).

Patent-Optimised Scalable Synthesis

The availability of a dedicated improved patent (RU2412180C1) for synthesis of 3(5)-pyridyl-substituted 5(3)-amino-1,2,4-triazoles via HCl-catalysed condensation of pyridine-3-carboxylic acid with aminoguanidine hydrocarbonate [1] provides a validated, high-temperature (165-180 °C) route with claims of increased yield and reduced process duration versus the prior 40-hour HBr reflux method (42-44% yield) [1]. In contrast, the 4-pyridyl isomer is accessed through a distinct patent pathway (US 4,276,297) [2]. For CROs and CDMOs evaluating scalable synthesis, the existence of this optimised route for the 3-pyridyl isomer reduces process development risk.

Application
Selection Property
Validation Focus
Spectrofluorimetric Trace Analysis
3-APT derivatisation reactivity
Silymarin LOD/LOQ and method precision review
Transition Metal Coordination Studies
Bidentate N,N'-chelation geometry
Complex stoichiometry and spectroscopic characterization
Salt and Co-Crystal Screening
Tautomeric duality and protonation stability
pH-dependent formulation and crystallization outcomes
Scalable Synthesis Evaluation
Patent-optimised HCl condensation route
Process yield and duration vs. prior HBr method

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